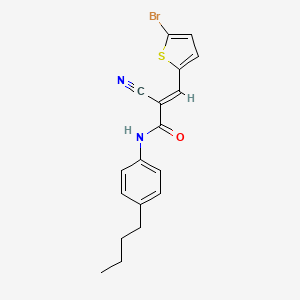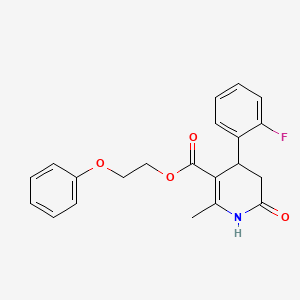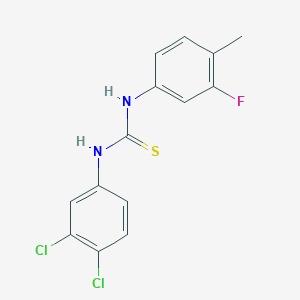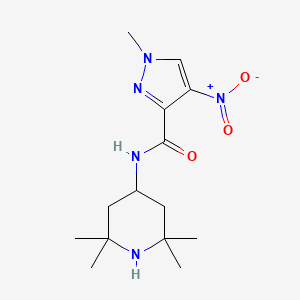
辛基(苯基)膦酸
描述
OPPA is a phosphinic acid compound that has been used in various scientific research studies due to its potential applications in the fields of chemistry, biology, and medicine. OPPA has been found to exhibit unique properties that make it an attractive compound for research purposes.
科学研究应用
水解和辐射分解
辛基(苯基)膦酸的水解和辐射分解条件下的降解行为已得到研究。Chiarizla 和 Horwitz(1986 年)在《溶剂萃取和离子交换》中的研究发现,其降解涉及在这些条件下形成甲基(辛基)-(苯基)-膦氧化物和辛基(苯基)膦酸。这种降解方案经过实验验证,为该化合物在不同环境条件下的化学稳定性和行为提供了宝贵的见解 (Chiarizla & Horwitz, 1986)。
铕和锕系元素的吸附
辛基(苯基)膦酸的另一个重要应用是从酸性水溶液中吸附铕和锕系元素。Pietrelli、Salluzzo 和 Troiani(1990 年)在《放射分析和核化学杂志》中展示了将这种化合物负载到二氧化硅上,以有效吸附这些元素。他们的研究提供了有关锕系元素去除的基础数据,包括分配系数和吸附等温线,这对核废物管理和有价值材料的回收应用至关重要 (Pietrelli, Salluzzo, & Troiani, 1990)。
从氯化物介质中萃取钇 (III)
Anitha 等人(2012 年)在《海水淡化和水处理》中的研究探讨了辛基(苯基)膦酸从盐酸介质中萃取钇 (III) 的用途。本研究详细阐述了萃取机理,展示了有机相中 Y(HA2)3 型中性物质的形成。本研究中确定的萃取常数和条件对于材料科学和矿物萃取中的应用具有重要意义 (Anitha et al., 2012)。
从水溶液中去除重金属
Esalah、Weber 和 Vera(2000 年)在《加拿大化学工程杂志》中研究了使用二(正辛基)膦酸钠(一种相关化合物)从水溶液中去除铅、镉和锌等重金属。本研究突出了该化合物在环境修复和水处理中的潜力,特别是在从废物流中选择性去除和回收重金属方面 (Esalah, Weber, & Vera, 2000)。
属性
IUPAC Name |
octyl(phenyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O2P/c1-2-3-4-5-6-10-13-17(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRNXHZKQPTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967593 | |
| Record name | Octyl(phenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5308-96-3 | |
| Record name | Octyl(phenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does octyl(phenyl)phosphinic acid (OPPA) interact with metal ions during extraction processes, and what factors influence its effectiveness?
A1: OPPA extracts metal ions from aqueous solutions through a chelation mechanism, forming neutral complexes in the organic phase. [, , ] The effectiveness of this interaction depends on several factors, including:
- pH of the aqueous phase: The extraction efficiency generally increases with increasing pH, as the deprotonated form of OPPA is responsible for metal binding. [, ]
- Concentration of OPPA: Higher OPPA concentrations generally lead to higher extraction efficiencies. [, ]
- Type of diluent: The choice of organic diluent can affect the extraction efficiency by influencing the solubility of the metal-OPPA complex. [, ]
- Temperature: The extraction process can be exothermic or endothermic, and temperature variations impact the equilibrium constant and thus the extraction efficiency. []
Q2: Can you provide details about the structure and spectroscopic characterization of OPPA?
A2: While the provided abstracts don't offer detailed spectroscopic data, we can glean the following:
Q3: What applications have been explored for OPPA in metal ion separations?
A3: Research has focused on using OPPA for the extraction and separation of various metal ions, including:
- Yttrium (Y(III)): Studies have investigated OPPA's ability to extract Y(III) from chloride media, exploring optimal conditions for efficient separation. []
- Erbium (Er(III)): Research has examined the synergistic extraction of Er(III) using OPPA in combination with oxine or 2-methyl oxine, aiming to enhance extraction efficiency. []
- Cobalt (Co(II)) and Nickel (Ni(II)): OPPA has been evaluated as a potential extractant for separating Co(II) and Ni(II) from sulfate solutions. []
Q4: How does the degradation of OPPA occur, and what are the implications for its applications?
A4: Research suggests that OPPA undergoes both hydrolytic and radiolytic degradation. []
- Hydrolysis: Contact with acidic aqueous solutions, especially at elevated temperatures, can lead to the cleavage of the P-C bond, forming degradation products like methyl(octyl)(phenyl)phosphine oxide (MOϕPO) and octyl(phenyl)phosphinic acid (H[0ϕP]). []
- Radiolysis: Exposure to gamma radiation can also initiate degradation, leading to the formation of similar breakdown products. []
Q5: What is the significance of studying the distribution ratio (D) in the context of OPPA-mediated metal extraction?
A5: The distribution ratio (D), also known as the distribution coefficient, is a crucial parameter for evaluating the effectiveness of OPPA as an extractant. It represents the ratio of the metal ion concentration in the organic phase to its concentration in the aqueous phase at equilibrium. [, ] A higher D value indicates a stronger preference for the metal ion to partition into the organic phase, signifying more efficient extraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-propoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4681270.png)

![2-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681287.png)

![1-{4-[2-(2-pyrimidinylthio)ethoxy]phenyl}-1-propanone](/img/structure/B4681308.png)

![3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4681321.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4681327.png)

![9-(1,1-dimethylpropyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4681345.png)
![3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4681352.png)


![3-{[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4681362.png)